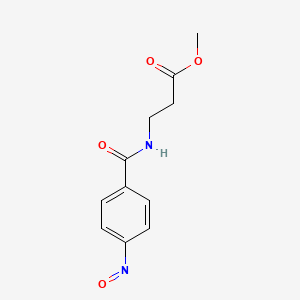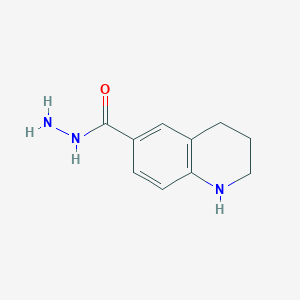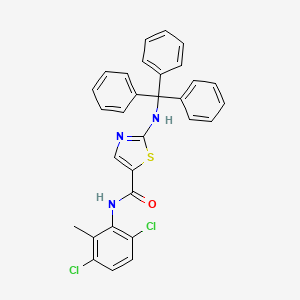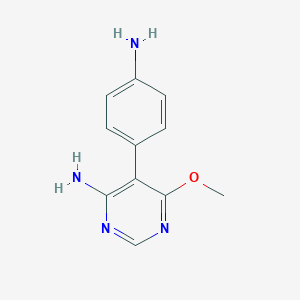
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is a brominated derivative of indole, a heterocyclic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the hydroxymethyl group in this compound can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one typically involves the bromination of 1-(hydroxymethyl)-3,3-dimethylindol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3,3-dimethylindol-2-one-1-carboxylic acid.
Reduction: 5-Bromo-3,3-dimethylindol-2-one or 1-methyl-3,3-dimethylindol-2-one.
Substitution: 5-Substituted-1-(hydroxymethyl)-3,3-dimethylindol-2-one derivatives.
科学研究应用
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations that contribute to its biological activity.
相似化合物的比较
Similar Compounds
5-Bromoindole: Lacks the hydroxymethyl group, which can affect its reactivity and biological properties.
1-(Hydroxymethyl)-3,3-dimethylindol-2-one: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
5-Chloro-1-(hydroxymethyl)-3,3-dimethylindol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination can enhance its chemical reactivity and provide distinct biological activities compared to other similar compounds.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
5-bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)8-5-7(12)3-4-9(8)13(6-14)10(11)15/h3-5,14H,6H2,1-2H3 |
InChI 键 |
RHKCVBVLEBKQFM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
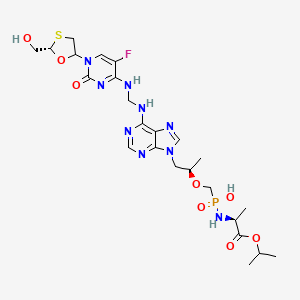
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
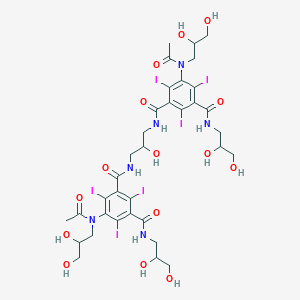
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
